molecular formula C9H10FN B140933 5-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-39-8

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B140933
CAS No.: 148960-39-8
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of indanamine. This compound is notable for its unique structure, which includes a fluorine atom attached to the indane ring system. The presence of the fluorine atom can significantly alter the chemical and biological properties of the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of 2,3-dihydro-1H-inden-1-amine. One common method is the reaction of 2,3-dihydro-1H-inden-1-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom under appropriate conditions[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2,3-dihydro-1H-inden-1-one, while reduction could produce 5-fluoro-2,3-dihydro-1H-indan .

Scientific Research Applications

5-Fluoro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
  • 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
  • 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Uniqueness

Compared to these similar compounds, 5-Fluoro-2,3-dihydro-1H-inden-1-amine stands out due to its amine functional group, which can participate in a wider range of chemical reactions. Additionally, the presence of the fluorine atom can significantly enhance its biological activity and stability .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586580
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148960-33-2
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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